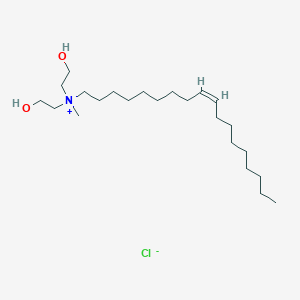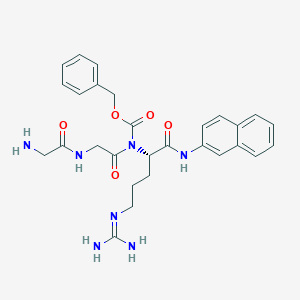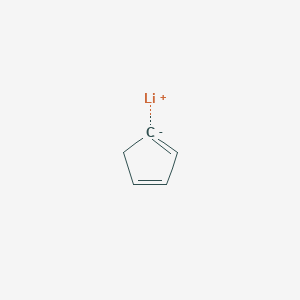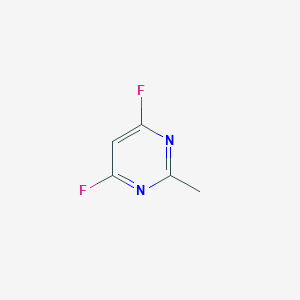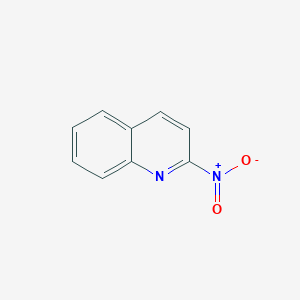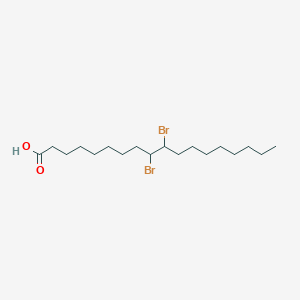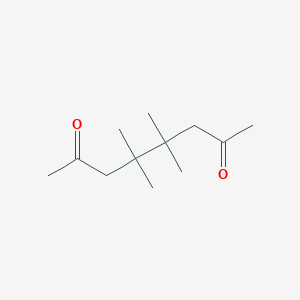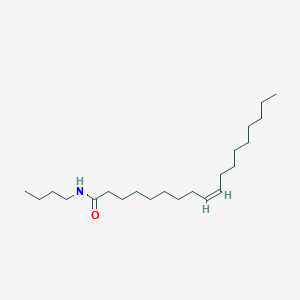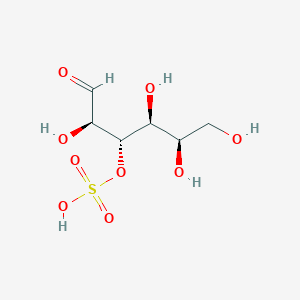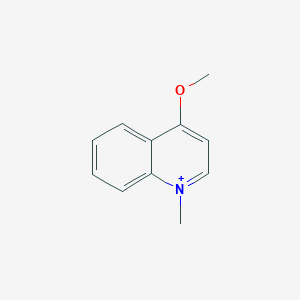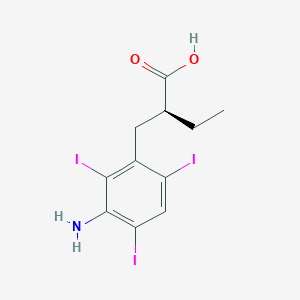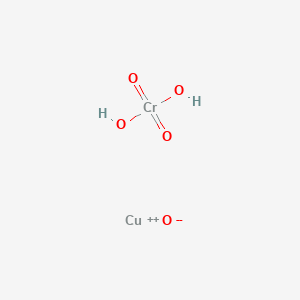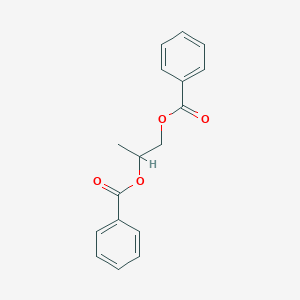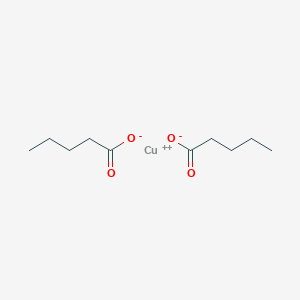
Copper divalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper divalerate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized by combining copper and valeric acid, and it has been shown to possess unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of copper divalerate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, copper divalerate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Copper divalerate has been shown to possess unique biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the body. Additionally, copper divalerate has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Furthermore, copper divalerate has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using copper divalerate in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. Additionally, copper divalerate is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using copper divalerate in lab experiments is its instability in aqueous solutions. The compound tends to decompose rapidly in the presence of water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of copper divalerate. One area of research is the development of novel therapeutic agents based on copper divalerate. The compound's unique biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of copper divalerate and its effects on different signaling pathways in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of copper divalerate in human clinical trials.
Conclusion:
In conclusion, copper divalerate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound possesses unique biochemical and physiological effects and has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using copper divalerate in lab experiments, its low toxicity and ease of synthesis make it a convenient compound to work with. Future research on copper divalerate is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
Copper divalerate is synthesized by combining copper and valeric acid in a 1:2 molar ratio. The reaction is carried out in the presence of a solvent such as water or ethanol, and the resulting product is a blue-green powder. The purity of the compound can be determined using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
Copper divalerate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, copper divalerate has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
15432-57-2 |
|---|---|
Nom du produit |
Copper divalerate |
Formule moléculaire |
C10H18CuO4 |
Poids moléculaire |
265.79 g/mol |
Nom IUPAC |
copper;pentanoate |
InChI |
InChI=1S/2C5H10O2.Cu/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
NBPFTDFXKORRKN-UHFFFAOYSA-L |
SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



